molecular formula C15H21IN2O B5427972 N'-(4-iodobenzylidene)octanohydrazide

N'-(4-iodobenzylidene)octanohydrazide

Cat. No.: B5427972
M. Wt: 372.24 g/mol
InChI Key: RGAVYABTXMULHI-SFQUDFHCSA-N
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Description

N'-(4-Iodobenzylidene)octanohydrazide is a hydrazone derivative characterized by a benzylidene moiety substituted with an iodine atom at the para position and an octanoyl hydrazide chain. Hydrazones are typically synthesized via condensation reactions between hydrazides and carbonyl-containing compounds (e.g., aldehydes or ketones) . The iodine substituent likely enhances molecular polarizability and influences electronic properties, while the octanoyl chain may improve lipid solubility and membrane permeability compared to shorter-chain analogs .

Properties

IUPAC Name

N-[(E)-(4-iodophenyl)methylideneamino]octanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21IN2O/c1-2-3-4-5-6-7-15(19)18-17-12-13-8-10-14(16)11-9-13/h8-12H,2-7H2,1H3,(H,18,19)/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGAVYABTXMULHI-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)NN=CC1=CC=C(C=C1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC(=O)N/N=C/C1=CC=C(C=C1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N'-(4-iodobenzylidene)octanohydrazide and related hydrazones, based on evidence from analogous compounds:

Compound Name Structural Features Molecular Weight (g/mol) Key Properties/Biological Activities References
This compound 4-iodobenzylidene + octanoyl hydrazide ~375 (estimated) High lipophilicity (due to C8 chain); potential for enhanced cellular uptake -
4-Chloro-N'-(4-((4-chlorobenzyl)oxy)benzylidene)benzohydrazide Dual chloro substituents + benzyl ether linkage 393.8 Enhanced reactivity in halogen bonding; studied for antimicrobial activity
N'-(4-Nitrobenzylidene)-3-(tetrahydrocarbazolyl)propanohydrazide Nitrobenzylidene + tetrahydrocarbazole core ~420 (estimated) Potential CNS activity due to carbazole moiety; nitro group may confer redox activity
4-Fluoro-N'-(2-hydroxy-3-methoxybenzylidene)benzohydrazide Fluorine + hydroxyl/methoxy groups ~300 (estimated) Insulin-enhancing activity when complexed with oxidovanadium(V); improved solubility due to polar groups
N'-(4-(Dimethylamino)benzylidene)-4-((4-methylbenzyl)oxy)benzohydrazide Dimethylamino electron donor + methylbenzyl ether 387.5 Tunable electronic properties for photochemical applications; potential anticancer activity

Key Structural and Functional Insights:

Substituent Effects: Iodine vs. Octanoyl Chain: The C8 chain differentiates it from shorter-chain analogs (e.g., acetohydrazides), likely improving lipid solubility and pharmacokinetic profiles .

Biological Activity Trends :

  • Compounds with electron-withdrawing groups (e.g., nitro, chloro) often exhibit stronger antimicrobial or anticancer activity due to increased electrophilicity .
  • Polar substituents (e.g., hydroxyl, methoxy) enhance solubility and metal-binding capacity, as seen in vanadium complexes with insulin-enhancing properties .

Synthetic Flexibility :

  • Hydrazones with aromatic ether linkages (e.g., benzyloxy groups) demonstrate modularity in tuning electronic properties for applications in catalysis or materials science .

Uniqueness of this compound

This compound combines a rare iodine substituent with a long aliphatic chain, offering distinct advantages:

  • Enhanced Lipophilicity: The octanoyl chain may facilitate penetration through lipid bilayers, making it suitable for targeting intracellular pathogens or enzymes .
  • Halogen-Bonding Potential: The iodine atom can participate in halogen bonding, a feature underutilized in drug design but critical in molecular recognition processes .
  • Stability : Hydrazones with iodine substituents may exhibit greater thermal and oxidative stability compared to nitro or methoxy analogs .

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